molecular formula C8H13N3S B1273486 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol CAS No. 667437-60-7

5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1273486
CAS No.: 667437-60-7
M. Wt: 183.28 g/mol
InChI Key: OGJCKPKUGAEGKI-UHFFFAOYSA-N
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Description

5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with the molecular formula C8H13N3S. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms.

Scientific Research Applications

5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Safety and Hazards

The safety data sheet for “5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol” suggests avoiding breathing its mist, gas, or vapors. It also recommends avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route for 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol involves the reaction of 2-chloro-4-methoxy-1,2,4-triazole with cyclopropylamine and isopropylamine under controlled conditions. The reaction typically takes place in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit the activity of certain proteases or kinases, disrupting cellular processes and leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both cyclopropyl and isopropyl groups, which impart distinct steric and electronic properties. These features enhance its reactivity and potential for diverse applications compared to similar compounds .

Properties

IUPAC Name

3-cyclopropyl-4-propan-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-5(2)11-7(6-3-4-6)9-10-8(11)12/h5-6H,3-4H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGJCKPKUGAEGKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NNC1=S)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393409
Record name 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

667437-60-7
Record name 5-cyclopropyl-4-isopropyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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